molecular formula C8H5ClN2 B3257333 3-Chloro-1,6-naphthyridine CAS No. 28795-77-9

3-Chloro-1,6-naphthyridine

Cat. No.: B3257333
CAS No.: 28795-77-9
M. Wt: 164.59 g/mol
InChI Key: WNGRJRFONYYSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the cobalt-catalyzed cross-coupling of halogenated naphthyridines with magnesium and zinc organometallics. For example, 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine can be alkylated using 5% cobalt(II) chloride in tetrahydrofuran at 25°C, yielding monoalkylated naphthyridine .

Another approach involves the use of grindstone chemistry, a solventless, multicomponent protocol that allows for the rapid synthesis of multi-substituted 1,6-naphthyridines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Thiols, alkylmagnesium halides, and arylzinc halides.

    Electrophiles: Various electrophilic reagents that target the nitrogen atoms.

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

Major Products Formed

The major products formed from these reactions include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-1,6-naphthyridine include other naphthyridine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical reactions and its diverse pharmacological activities make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-chloro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGRJRFONYYSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=CN=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1,6-naphthyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-1,6-naphthyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-1,6-naphthyridine
Reactant of Route 4
3-Chloro-1,6-naphthyridine
Reactant of Route 5
3-Chloro-1,6-naphthyridine
Reactant of Route 6
3-Chloro-1,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.